molecular formula C15H13NO2 B12005200 2-methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one

2-methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No.: B12005200
M. Wt: 239.27 g/mol
InChI Key: OAJLOMFJUSZIIM-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is a heterocyclic compound with the molecular formula C15H13NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot synthesis method is efficient and yields high amounts of the desired product. Another method involves using iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . Reaction conditions vary depending on the desired product, but typically involve heating and the use of appropriate solvents.

Major Products

Major products formed from these reactions include various substituted benzoxazinones and their dihydro analogs .

Scientific Research Applications

2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential as an antimicrobial agent make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-methyl-2-phenyl-3H-1,3-benzoxazin-4-one

InChI

InChI=1S/C15H13NO2/c1-15(11-7-3-2-4-8-11)16-14(17)12-9-5-6-10-13(12)18-15/h2-10H,1H3,(H,16,17)

InChI Key

OAJLOMFJUSZIIM-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3

Origin of Product

United States

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